

An In-depth Technical Guide to 5-methoxy-3,4-dihydro-2H-pyrrole

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Compound of Interest

Compound Name: 5-methoxy-3,4-dihydro-2H-pyrrole

Cat. No.: B1348299

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of **5-methoxy-3,4-dihydro-2H-pyrrole**. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

5-methoxy-3,4-dihydro-2H-pyrrole, also known as 2-methoxy-1-pyrroline, is a cyclic imino ether. Its fundamental properties are summarized below.

Structural Formula:

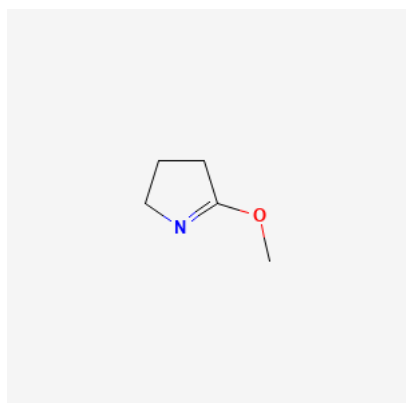


Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	5264-35-7	[1][2]
Molecular Formula	C ₅ H ₉ NO	[1][2]
Molecular Weight	99.13 g/mol	[1]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	Approximately 118-149 °C	[3][4]
Density	Approximately 1.041 - 1.05 g/cm ³	[3][4]
Solubility	Soluble in ethanol and dimethylformamide; slightly soluble in water.	[3]
SMILES	COC1=NCCC1	[2]
InChI	InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h2-4H2,1H3	[2]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **5-methoxy-3,4-dihydro-2H-pyrrole** is not readily available in peer-reviewed literature. However, based on its chemical structure, the following spectroscopic characteristics can be predicted.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 3.8	s	3H	-OCH ₃
~ 3.6	t	2H	-CH ₂ -N=
~ 2.5	t	2H	-CH ₂ -C=N
~ 1.9	p	2H	-CH ₂ -CH ₂ -CH ₂ -

Table 3: Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (ppm)	Assignment
~ 165	C=N
~ 54	-OCH ₃
~ 48	-CH ₂ -N=
~ 30	-CH ₂ -C=N
~ 22	-CH ₂ -CH ₂ -CH ₂ -

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2950-2850	Medium-Strong	C-H stretch (aliphatic)
~ 1660	Strong	C=N stretch (imine)
~ 1240	Strong	C-O stretch (ether)

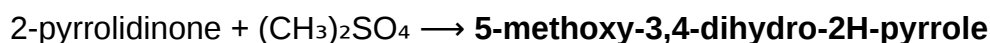
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 99$. Key fragmentation patterns would likely involve the loss of a methoxy radical ($\bullet\text{OCH}_3$) to give a fragment at $m/z = 68$, and the loss of ethylene (C_2H_4) via retro-Diels-Alder reaction.

Experimental Protocols

Synthesis of 5-methoxy-3,4-dihydro-2H-pyrrole

A common and effective method for the synthesis of **5-methoxy-3,4-dihydro-2H-pyrrole** is the O-alkylation of the corresponding lactam, 2-pyrrolidinone, using an alkylating agent such as dimethyl sulfate.[5]

Reaction Scheme:



Detailed Protocol:

- **Reaction Setup:** To a solution of 2-pyrrolidinone (1.0 equivalent) in a dry, inert solvent such as dichloromethane or toluene, is added dimethyl sulfate (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Conditions:** The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure **5-methoxy-3,4-dihydro-2H-pyrrole**.

Biological and Medicinal Chemistry Context

While specific biological activities for **5-methoxy-3,4-dihydro-2H-pyrrole** are not extensively documented, the 3,4-dihydro-2H-pyrrole scaffold is of interest in medicinal chemistry.

- **Synthetic Intermediate:** This compound serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[3] The imino ether functionality can be further manipulated to introduce diverse substituents.
- **Potential Antibacterial Activity:** There is a mention of potential antibacterial effects against *Mycobacterium tuberculosis*. [1] This suggests that the compound could be a starting point for the development of novel anti-tuberculosis agents.
- **Bioisosteric Replacement:** The cyclic imino ether moiety can be considered a bioisostere for other functional groups in drug design, potentially influencing pharmacokinetic and pharmacodynamic properties.

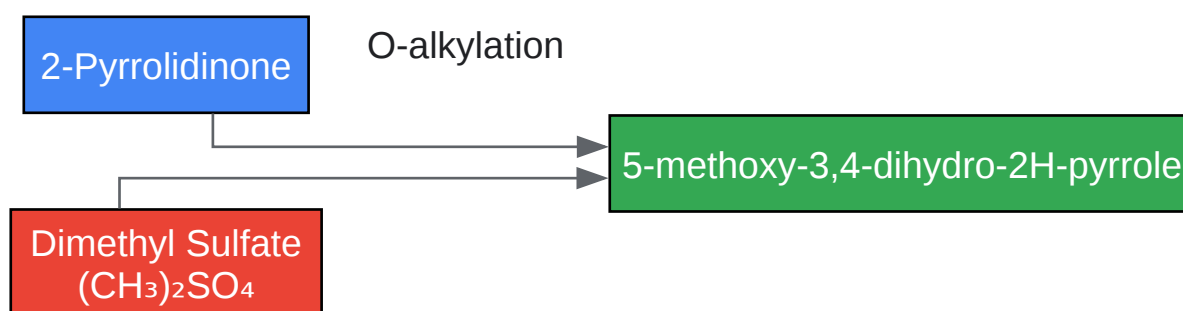
Signaling Pathways and Experimental Workflows

Currently, there is no publicly available research that delineates specific signaling pathways modulated by **5-methoxy-3,4-dihydro-2H-pyrrole**. General statements suggest its use in preparing compounds that regulate cell signaling, but the precise mechanisms and protein targets have not been identified.[3]

Due to the lack of defined signaling pathways or established experimental workflows directly involving this compound, a meaningful visualization using Graphviz cannot be generated at this time. Further research is required to elucidate its biological mechanism of action.

Logical Relationships in Synthesis

The synthesis of **5-methoxy-3,4-dihydro-2H-pyrrole** from 2-pyrrolidinone follows a clear logical progression.



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Synthesis workflow for **5-methoxy-3,4-dihydro-2H-pyrrole**.

Conclusion

5-methoxy-3,4-dihydro-2H-pyrrole is a simple heterocyclic compound with established chemical and physical properties. While it is primarily recognized as a synthetic intermediate, its potential as a lead compound in drug discovery, particularly in the antibacterial field, warrants further investigation. The lack of detailed biological and spectroscopic data in the public domain highlights an opportunity for further research to fully characterize this molecule and explore its therapeutic potential.

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